cis-1,2-Dimethylcyclopentane
CAS No.: 1192-18-3
Cat. No.: VC20940887
Molecular Formula: C7H14
Molecular Weight: 98.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1192-18-3 |
---|---|
Molecular Formula | C7H14 |
Molecular Weight | 98.19 g/mol |
IUPAC Name | (1S,2R)-1,2-dimethylcyclopentane |
Standard InChI | InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+ |
Standard InChI Key | RIRARCHMRDHZAR-KNVOCYPGSA-N |
Isomeric SMILES | C[C@@H]1CCC[C@@H]1C |
SMILES | CC1CCCC1C |
Canonical SMILES | CC1CCCC1C |
Introduction
Chemical Identity and Structural Characteristics
cis-1,2-Dimethylcyclopentane is a cycloalkane with the molecular formula C₇H₁₄, consisting of a five-membered carbon ring with two methyl groups attached at adjacent carbon atoms. The "cis" designation indicates that both methyl groups are positioned on the same side of the ring plane, creating a distinct three-dimensional configuration.
Basic Identifiers
The compound is uniquely identified through several standardized chemical identifiers:
Physical Properties
The physical properties of cis-1,2-dimethylcyclopentane have been extensively characterized through various analytical methods, revealing important information about its behavior under different conditions.
Thermodynamic Properties
Physical Characteristics and Transport Properties
Synthesis Methods
Several established synthetic routes exist for the preparation of cis-1,2-dimethylcyclopentane, each offering specific advantages depending on the starting materials available and the desired purity of the final product.
Catalytic Hydrogenation
The most direct and commonly employed method for synthesizing cis-1,2-dimethylcyclopentane is the catalytic hydrogenation of 1,2-dimethylcyclopentene. This reaction proceeds via a stereoselective syn-addition of hydrogen across the carbon-carbon double bond:
Reaction Parameter | Specification | Outcome |
---|---|---|
Reagent | H₂ gas | Source of hydrogen atoms |
Catalyst | Pd/C, Pt/C, or Ni | Facilitates hydrogen addition |
Solvent | Hexane or other non-polar solvents | Reaction medium |
Conditions | Room temperature to moderate heat, high pressure | Optimal reaction parameters |
Stereoselectivity | Syn-addition | Exclusive formation of cis isomer |
Enthalpy of Reaction | -94.35 kJ/mol | Exothermic process |
The reaction is highly stereoselective, yielding exclusively the cis isomer due to the mechanism of hydrogen addition to both faces of the alkene from the same side of the molecule. The reaction's exothermicity (-94.35 kJ/mol) confirms its thermodynamic favorability. |
Ring Expansion Methods
An alternative synthetic approach involves ring expansion reactions starting from smaller cyclic compounds:
-
Ring expansion of cyclobutane derivatives through insertion reactions
-
Subsequent methylation steps to introduce the methyl groups at the desired positions
-
Stereoselective reduction steps to establish the cis configuration
This approach offers advantages when certain precursors are more readily available or when specific isotopic labeling is required.
Chemical Reactivity and Behavior
As a saturated hydrocarbon, cis-1,2-dimethylcyclopentane exhibits characteristic reactivity patterns dominated by its C-H and C-C bonds.
General Reactivity
The compound shows typical alkane reactivity with limited chemical responsiveness under mild conditions. The cyclopentane ring provides a moderately strained framework compared to cyclohexane, which can influence certain reaction pathways:
Substitution Reactions
While generally inert under standard conditions, cis-1,2-dimethylcyclopentane can undergo substitution reactions when properly activated:
-
Radical halogenation (with Cl₂ or Br₂) in the presence of light or heat
-
Tertiary C-H bonds (at methylated positions) show enhanced reactivity compared to secondary and primary positions
-
The steric arrangement of the cis methyl groups may influence selectivity by shielding certain positions
These reactions typically proceed through radical intermediates and can lead to mixtures of products depending on the reaction conditions and reagents employed.
Applications and Significance
cis-1,2-Dimethylcyclopentane serves multiple functions in both research and industrial contexts, with applications spanning several fields.
Synthetic Organic Chemistry
In the realm of organic synthesis, the compound functions as:
-
A building block for more complex molecular architectures
-
A starting material for the preparation of functionalized cyclopentane derivatives
-
A source of defined stereochemistry for stereoselective synthesis pathways
Its well-defined stereochemical properties make it valuable for reactions where stereochemical control is critical .
Pharmaceutical Applications
The compound has demonstrated value in pharmaceutical development:
Conformational Analysis and Theoretical Studies
The well-defined structure of cis-1,2-dimethylcyclopentane makes it valuable for fundamental studies in physical organic chemistry:
-
Investigation of conformational effects on reactivity
-
Analysis of steric influences on physical properties
-
Study of ring puckering and its energetic consequences
-
Benchmark compound for computational methods validation
These studies contribute to the broader understanding of structure-property relationships in organic molecules.
Comparative Analysis with Related Compounds
Comparing cis-1,2-dimethylcyclopentane with structurally related compounds provides valuable insights into the effects of stereochemistry and functional group modifications.
Stereoisomeric Comparison with trans-1,2-Dimethylcyclopentane
Comparison with Unsaturated Precursor
Comparing cis-1,2-dimethylcyclopentane with its unsaturated precursor, 1,2-dimethylcyclopentene, highlights the effects of saturation on molecular properties:
Analytical Methods for Identification and Characterization
Several analytical techniques are commonly employed for the identification, quantification, and characterization of cis-1,2-dimethylcyclopentane in various contexts.
Spectroscopic Methods
Chromatographic Techniques
Gas chromatography represents the primary separation technique for cis-1,2-dimethylcyclopentane analysis, offering:
-
Efficient separation from its stereoisomers and related compounds
-
Quantitative determination in complex mixtures
-
Identification through retention time comparison with standards
-
Coupled MS detection for structural confirmation
Specialized columns with chiral stationary phases can be employed for enhanced separation of stereoisomers when necessary .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume